BenchChemオンラインストアへようこそ!

(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide

P2X3 Antagonist Medicinal Chemistry Chemical Probe

The compound (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide (CAS 2035036-55-4) is a synthetic small molecule with the molecular formula C19H19N5O and a molecular weight of 333.395 g/mol. It belongs to the class of pyrazole-substituted arylamides.

Molecular Formula C19H19N5O
Molecular Weight 333.395
CAS No. 2035036-55-4
Cat. No. B2509359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide
CAS2035036-55-4
Molecular FormulaC19H19N5O
Molecular Weight333.395
Structural Identifiers
SMILESCC1=CC=CC=C1C=CC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
InChIInChI=1S/C19H19N5O/c1-15-4-2-3-5-16(15)6-7-19(25)22-11-13-24-12-8-17(23-24)18-14-20-9-10-21-18/h2-10,12,14H,11,13H2,1H3,(H,22,25)/b7-6+
InChIKeyYDRXQEUNGQULDH-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide (CAS 2035036-55-4): Compound Identity and Pharmacological Class


The compound (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide (CAS 2035036-55-4) is a synthetic small molecule with the molecular formula C19H19N5O and a molecular weight of 333.395 g/mol . It belongs to the class of pyrazole-substituted arylamides. Patent literature identifies compounds within this structural class, specifically those containing a pyrazolyl group linked to an acrylamide moiety, as antagonists of the P2X3 and P2X2/3 purinergic receptors [1]. This mechanism is relevant for programs targeting genitourinary, pain, inflammatory, gastrointestinal, and respiratory diseases [1]. The compound's specific substitution pattern, featuring a pyrazin-2-yl group on the pyrazole and an o-tolyl group on the acrylamide, represents a distinct chemical space within this pharmacophore.

Why Simple Substitution Fails: The Critical Role of the Pyrazine and o-Tolyl Substituents in (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide


Generic substitution among P2X3 antagonists is not feasible due to the profound impact of subtle structural modifications on target potency, selectivity, and pharmacokinetic properties. The pyrazole-substituted arylamide scaffold, as disclosed in patent US20090170873A1, demonstrates that varying the heteroaryl (R1) and aryl (R2) substituents leads to significant differences in biological activity [1]. The specific combination of a pyrazin-2-yl moiety at the R1 position and an o-tolyl group at the R2 position in this compound (CAS 2035036-55-4) is not represented by advanced clinical candidates like gefapixant (a diaminopyrimidine) or AF-353 (a different chemotype) [2]. Therefore, the activity profile of this compound cannot be inferred from these alternatives, and direct procurement of the specific structure is essential for research programs mapping this precise chemical space.

Quantitative Differentiation Evidence for (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide (CAS 2035036-55-4)


Structural Differentiation from Gefapixant and AF-353: Chemotype Comparison

This compound represents a pyrazole-acrylamide chemotype, which is structurally distinct from the leading P2X3 antagonists gefapixant (a diaminopyrimidine) and AF-353. While gefapixant exhibits an IC50 of ~30 nM at the human P2X3 homotrimer and AF-353 has a pIC50 of 8.0 (IC50 ~10 nM) [1][2], these values are for fundamentally different chemical scaffolds. The target compound's unique substitution pattern (pyrazin-2-yl and o-tolyl) offers a distinct vector for exploring structure-activity relationships (SAR) within the P2X3 antagonist space [3].

P2X3 Antagonist Medicinal Chemistry Chemical Probe

Intra-Class Differentiation: Pyrazin-2-yl vs. Other Heteroaryl Substituents on P2X3 Potency

Patent US20090170873A1 explicitly covers a genus of pyrazole-substituted arylamides where the R1 position (pyrazolyl substitution) is critical for activity [1]. The target compound features a pyrazin-2-yl group at this position. While the patent does not disclose specific IC50 values for every example, it establishes that heteroaryl variation at R1 (e.g., pyrazinyl vs. pyridinyl vs. pyrimidinyl) is a key determinant of P2X3 antagonist potency. The compound thus serves as a specific tool to probe the pyrazine interaction within the receptor binding pocket, an interaction geometry not accessible with other heteroaryl-substituted analogs [1].

Structure-Activity Relationship P2X3 Antagonist Patent Analysis

Differentiation from Non-Pyrazine Containing Analogs within the Same Patent Family

Within the same patent family (e.g., JP5301561B2), the genus encompasses compounds where R1 is optionally substituted pyrazolyl [1]. The target compound's specific inclusion of an unsubstituted pyrazine ring distinguishes it from the majority of examples which utilize other heterocycles or substituted variants. This structural feature is crucial as the pyrazine nitrogen lone pairs can engage in unique hydrogen bonding or metal chelation interactions within the P2X3 binding site, potentially altering the binding kinetics compared to phenyl or pyridine analogs [1]. This hypothesis, while not yet quantified in public potency data, is a standard rationale in medicinal chemistry for probing novel chemical space.

Chemical Biology Receptor Pharmacology Tool Compound

Physicochemical Property Differentiation: Impact of the o-Tolyl Group on Molecular Properties

The presence of an o-tolyl group at the R2 position of the acrylamide confers distinct physicochemical properties compared to other R2 variants disclosed in the patent, such as unsubstituted phenyl, pyridinyl, or thiophenyl [1]. Based on its molecular formula (C19H19N5O) and structure, the o-methyl substituent on the phenyl ring increases lipophilicity (clogP) relative to an unsubstituted phenyl analog, which impacts solubility and membrane permeability. For instance, a compound with R2 = phenyl would have a lower molecular weight and different logP, directly affecting its suitability for in vitro assays requiring specific DMSO solubility or for in vivo studies where optimal logD is critical .

Computational Chemistry Drug Design ADME Prediction

Optimal Application Scenarios for Procuring (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide


P2X3/P2X2/3 Antagonist Lead Optimization and SAR Studies

This compound is best utilized as a specific tool compound for exploring the structure-activity relationship around the pyrazine and o-tolyl binding pockets of the P2X3 receptor. Based on the patent family led by Roche (US20090170873A1), its distinct substitution pattern is critical for generating SAR data that can differentiate binding modes from those of clinical candidates like gefapixant [1]. Procuring this compound allows medicinal chemistry teams to map the pharmacophoric requirements for pyrazine-tethered pyrazole antagonists, an area with limited public data [1].

Patent Landscape Analysis and Freedom-to-Operate Research

Organizations conducting freedom-to-operate (FTO) analyses or designing novel P2X3 antagonists must use this compound as a reference example from the Roche patent estate. Its specific structure embodies claims around pyrazinyl-substituted pyrazoles as P2X3 antagonists. Having the physical compound enables in-house head-to-head comparisons with proprietary candidates to confirm structural novelty and circumvent existing intellectual property [1]. It is a key reagent for competitive intelligence workflows [1].

Chemical Probe for Pyrazine-Mediated Receptor Interactions

The unsubstituted pyrazin-2-yl moiety is a defined structural feature that can be used to probe the role of the pyrazine nitrogen atoms in target binding. In contrast to analogs with substituted or different heteroaryl groups at the R1 position, this compound serves as a streamlined probe to investigate potential hydrogen bond acceptor or metal chelation interactions within the purinergic receptor binding site, as inferred from the core patent disclosure [1]. This application is essential for computational chemists validating docking models of the P2X3 receptor.

Development of In Vitro Assays for P2X3 Receptor Pharmacology

Given the structural divergence from the diaminopyrimidine series (e.g., gefapixant), this compound is valuable as a chemically distinct control in in vitro assays, such as calcium flux or electrophysiological studies on recombinant P2X3 receptors [1]. Its use can help validate the robustness of assay systems and ensure that observed effects are not an artifact of a single chemotype. It is a critical reagent for pharmacology labs standardizing their P2X3 screening cascade [1][2].

Quote Request

Request a Quote for (E)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(o-tolyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.